molecular formula C7H16BF4N B037867 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate CAS No. 117947-85-0

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate

Cat. No. B037867
M. Wt: 201.02 g/mol
InChI Key: LAGDCVJRCOKWTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate involves a series of reactions starting from base pyrrolidinium compounds. A notable method includes the microwave-assisted synthesis from 1-methylimidazole, ethyl bromide, and sodium fluoborate, offering high yields in significantly reduced time compared to traditional methods (Tao, 2009).

Molecular Structure Analysis

Investigations into its molecular structure through X-ray scattering and molecular dynamics simulations highlight the impact of the cationic tail structure (linear, branched, or cyclic) on the condensed phase's structure, offering insights into its structural dynamics and potential for varied applications (Kashyap et al., 2013).

Chemical Reactions and Properties

The compound's chemical stability and reaction capabilities are central to its use as an ionic solvent and electrolyte. It exhibits a wide electrochemical window, allowing for its application in various chemical syntheses and electrochemical studies, as demonstrated through voltammetric aspects on compounds like furaldehydes (Shamsipur et al., 2010).

Physical Properties Analysis

The ionic liquid's physical properties, such as viscosity, thermal stability, surface tension, and density, have been studied extensively. These properties are influenced by temperature and provide valuable insights into its application potential in various industries (Shamsipur et al., 2010).

Chemical Properties Analysis

The ionic liquid's thermodynamic stability and reactivity with various anions and cations have been explored, revealing its compatibility and efficiency as an electrolyte in electrochemical applications. Its interactions at the molecular level, including ion-pair formation and hydrogen bonding, are crucial for understanding its chemical behavior and applications (Chengula et al., 2020).

Scientific Research Applications

Electrochemical Properties

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate exhibits significant electrochemical stability and wide voltage ranges in electrochemical windows, which is crucial for studies involving compounds such as furaldehydes (Shamsipur et al., 2010). Its application in electrolytes demonstrates its potential in various electrochemical processes.

Molecular Dynamics in Solid-State Ionic Conductors

The compound shows restricted puckering motion in its pyrrolidinium ring even at low temperatures, which is essential for maintaining plasticity and ion mobility in electrochemical materials (Zhu et al., 2014). This property is crucial in understanding ion-conduction mechanisms.

Ion-Pair Geometries and Dynamics

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate demonstrates various dynamic behaviors at different temperatures, which are vital for understanding solid-solid phase transitions in ionic conductors (Chen et al., 2014). These properties are instrumental in the design of new electrochemical materials.

Electrodeposition of Metals

This compound has been utilized in the study of the electrochemical deposition of metals like magnesium, highlighting its role in novel electrodeposition techniques (Cheek et al., 2008).

Ionic Liquid-Assisted Morphology Tuning

The influence of 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate on the morphology and structure of calcium carbonate has been studied, indicating its role in morphology control in various applications (Fernandes et al., 2012).

Conducting and Interfacial Properties in Electrolytes

The addition of this compound in electrolytes has shown to improve ionic conductivity and reduce interface resistance, enhancing the performance of capacitors (Kim et al., 2014).

Capacitance Performance in Ionic Liquid Electrolytes

Its use in ionic liquid electrolytes has been studied to improve the energy density of electrochemical capacitors, showcasing its importance in energy storage technologies (Sillars et al., 2011).

Safety And Hazards

This compound is classified as harmful if swallowed and causes severe skin burns and eye damage . It’s recommended to avoid breathing dusts or mists, and to wear protective clothing and eye protection when handling this compound .

properties

IUPAC Name

1-ethyl-1-methylpyrrolidin-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N.BF4/c1-3-8(2)6-4-5-7-8;2-1(3,4)5/h3-7H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGDCVJRCOKWTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC[N+]1(CCCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049206
Record name 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate

CAS RN

117947-85-0
Record name 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate
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Synthesis routes and methods

Procedure details

2.40 g (12.63 mmol) of triethyloxonium tetrafluoroborate are added to a solution of 2.45 g (12.62 mmol) of 1-ethyl-1-methylpyrrolidinium bromide in 10 ml of dry dichloromethane. The reaction mixture is stirred at room temperature for 30 minutes. All volatile products are subsequently removed over the course of 30 minutes in a vacuum of 13.3 Pa and at 80° C. (oil-bath temperature), giving 2.53 g of 1-ethyl-1-methylpyrrolidinium tetrafluoroborate. The yield is approximately quantitative.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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